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Compound of Interest
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Cat. No.: B12841253 Get Quote

An In-depth Technical Guide to the Synthesis and Chemical Structure of Ciraparantag TFA

Introduction
Ciraparantag, also known as aripazine or PER977, is a synthetic, small molecule under

investigation as a broad-spectrum reversal agent for a variety of anticoagulants.[1][2][3] It is

designed to bind directly to and neutralize the effects of unfractionated heparin (UFH), low-

molecular-weight heparin (LMWH), and direct oral anticoagulants (DOACs), including Factor

Xa (FXa) inhibitors (such as apixaban, edoxaban, and rivaroxaban) and direct thrombin (Factor

IIa) inhibitors (like dabigatran).[1][3][4] This document provides a detailed overview of its

chemical structure, mechanism of action, and the experimental methodologies used to

characterize its activity, intended for researchers and drug development professionals. The

trifluoroacetate (TFA) salt is a common formulation for peptide-like molecules used in research

and development.

Chemical Structure and Synthesis
Ciraparantag is a synthetic, water-soluble, cationic molecule.[2][5][6] Its structure is composed

of two L-arginine amino acid units connected by a piperazine-containing linker.[3][4][7] This

design was the result of an intentional molecular design program aimed at creating molecules

that could bind to heparins through non-covalent, charge-charge interactions.[7]

While Ciraparantag is a synthetic molecule, the specific, step-by-step synthesis protocols are

proprietary and not detailed in publicly available literature. However, based on its known
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structure, the synthesis would conceptually involve the coupling of L-arginine residues to a

central piperazine-based linker.

Chemical Properties:

IUPAC Name: (2S)-2-Amino-N-[3-[4-[3-[[(2S)-2-amino-5-

(diaminomethylideneamino)pentanoyl]amino]propyl]piperazin-1-yl]propyl]-5-

(diaminomethylideneamino)pentanamide[3]

Molecular Formula: C₂₂H₄₈N₁₂O₂[3][4]

Molar Mass: 512.708 g·mol⁻¹[3][4]

Mechanism of Action
Ciraparantag functions as an anticoagulant reversal agent by directly binding to anticoagulant

drugs through non-covalent interactions.[2][4][5] The primary mechanisms are:

Charge-Charge Interactions: As a cationic molecule, Ciraparantag forms strong ionic bonds

with anionic anticoagulants like heparin.[4][6]

Hydrogen Bonding: It also binds to DOACs via hydrogen bonds and charge-charge

interactions.[5][8]

This binding sequesters the anticoagulant, preventing it from interacting with its endogenous

targets, such as Factor Xa and Factor IIa (thrombin).[1][5] This action restores the normal

activity of these coagulation factors, allowing for the re-establishment of hemostasis.[2][6]

Dynamic light scattering (DLS) studies have confirmed that Ciraparantag binds to heparins and

DOACs but does not bind to coagulation factors (FIIa, FXa) directly, nor to a wide range of

other plasma proteins or commonly used cardiac and antiepileptic drugs.[2][4]
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Caption: Mechanism of Ciraparantag action.
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Parameter Value / Description Source(s)

Model One-compartment [2]

Distribution Rapid distribution phase [4]

Half-life (t½) 12 to 19 minutes [7][9]

Metabolism

Hydrolysis by serum

peptidases into two

metabolites, primarily BAP

(monoarginine piperazine).

Metabolites have no

substantial activity.

[4][9]

Elimination

Primarily renal. >90% of total

dose recovered in urine within

24 hours.

[2]

Accumulation Minimal to none [2]

Preclinical Efficacy in Rat Bleeding Models
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Anticoagulant
Ciraparantag Dose
(IV)

Outcome Source(s)

Edoxaban (10 mg/kg

PO)
5 and 10 mg/kg

Reduced blood loss to

levels of non-

anticoagulated

controls.

[4]

Dabigatran (37.5

mg/kg PO)
31.25 mg/kg

Reduced blood loss

volume to control

levels in tail

transection model.

Unfractionated

Heparin (1 mg/kg IV)
20 mg/kg

Significantly reduced

blood loss. More

effective than 10

mg/kg protamine

sulfate.

[4]

Enoxaparin (10 mg/kg

IV)
30 mg/kg

Fully reversed

anticoagulant activity,

restoring blood loss to

control levels.

[4]

Clinical Efficacy in Healthy Elderly Subjects (Phase 2
Trials)

Anticoagulant
(Steady State)

Ciraparantag Dose
(IV Infusion)

Outcome Source(s)

Apixaban 60 mg and 120 mg

Rapid and sustained

reversal of

anticoagulation in all

subjects.

[10]

Rivaroxaban 180 mg

Rapid and sustained

reversal of

anticoagulation for all

subjects.

[10]
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Experimental Protocols
Physical Association Experiments (Dynamic Light
Scattering)

Objective: To determine the binding of Ciraparantag to anticoagulants and its lack of binding

to other molecules.

Methodology: Standard Dynamic Light Scattering (DLS) was employed.[2][4] This technique

measures the size of particles in a solution. A change in particle size upon mixing two

components (e.g., Ciraparantag and an anticoagulant) indicates a binding event.

Protocol:

Aqueous solutions of Ciraparantag were prepared.

Solutions of target molecules were prepared, including UFH, enoxaparin, DOACs,

coagulation factors (FIIa, FXa), and various other drugs (e.g., diltiazem, digoxin,

clopidogrel).[2][4]

The Ciraparantag solution was mixed with the target molecule solution.

DLS was used to measure the hydrodynamic radius of particles in the solution before and

after mixing.

An increase in particle size was interpreted as a physical association (binding).[4]

Preclinical Bleeding Experiments (In Vivo Rat Models)
Objective: To investigate the ability of Ciraparantag to reverse the effects of various

anticoagulants on actual bleeding.[4]

Models:

Rat Tail Transection Model: Measures total blood loss after tail amputation.[4]

Rat Liver Laceration Model: Measures bleeding time and volume from a standardized liver

injury.[4][9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://connect.medthority.com/educational-resources/
https://ashpublications.org/blood/article/137/1/115/474177/Ciraparantag-an-anticoagulant-reversal-drug
https://connect.medthority.com/educational-resources/
https://ashpublications.org/blood/article/137/1/115/474177/Ciraparantag-an-anticoagulant-reversal-drug
https://ashpublications.org/blood/article/137/1/115/474177/Ciraparantag-an-anticoagulant-reversal-drug
https://ashpublications.org/blood/article/137/1/115/474177/Ciraparantag-an-anticoagulant-reversal-drug
https://ashpublications.org/blood/article/137/1/115/474177/Ciraparantag-an-anticoagulant-reversal-drug
https://ashpublications.org/blood/article/137/1/115/474177/Ciraparantag-an-anticoagulant-reversal-drug
https://pubmed.ncbi.nlm.nih.gov/33205809/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12841253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Protocol (Tail Transection):

Rats are administered an anticoagulant (e.g., edoxaban, dabigatran) at a specified dose

and route.

At the time of expected maximum anticoagulant concentration (Tmax), a single IV dose of

Ciraparantag or saline (control) is administered.

After a short interval (e.g., 20 minutes), the distal portion of the tail is transected.

Blood is collected for a set period.

The total volume of shed blood is measured to determine the amount of blood loss.
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Caption: Workflow for the in vivo rat tail transection model.

Pharmacokinetic and Metabolism Experiments
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of

Ciraparantag.
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Methodology: PK and metabolism were studied in both animal models and human clinical

trials.[4]

Protocol:

Ciraparantag is administered (typically intravenously).

Serial blood samples are collected at predefined time points.

Plasma concentrations of Ciraparantag and its metabolites (like BAP) are quantified using

a validated analytical method, such as LC-MS (Liquid Chromatography-Mass

Spectrometry).[4][11]

Urine is collected over intervals (e.g., 0-8 hours, 8-24 hours) to quantify renal excretion.[2]

Pharmacokinetic parameters (half-life, clearance, volume of distribution) are calculated by

fitting the concentration-time data to a compartmental model.[2][4]

Clinical Coagulation Assays
Objective: To measure the pharmacodynamic (PD) effect of Ciraparantag on coagulation in

humans.

Methodology: It was discovered that traditional plasma-based coagulation assays (e.g.,

aPTT, PT, anti-Xa) are unsuitable for measuring Ciraparantag's effect.[5] This is because the

cationic Ciraparantag molecule interferes with the anionic reagents (e.g., sodium citrate,

kaolin) used in these tests.

Selected Assay: The manual Whole Blood Clotting Time (WBCT) was chosen as the primary

PD measurement.[10]

Protocol:

Healthy subjects are anticoagulated to a steady state with a DOAC (e.g., apixaban).

A baseline WBCT is established.
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A single IV infusion of Ciraparantag or placebo is administered over a set time (e.g., 10

minutes).[10]

Serial blood samples are drawn into reagent-free tubes.

The time taken for a solid clot to form at body temperature is recorded.

Reversal is defined as the return of WBCT to within a certain percentage (e.g., ≤10%) of

the pre-anticoagulant baseline.[10]
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Caption: Relationship between chemical structure and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8900496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8900496/
https://www.benchchem.com/product/b12841253?utm_src=pdf-body-img
https://www.benchchem.com/product/b12841253?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12841253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. taylorandfrancis.com [taylorandfrancis.com]

2. Educational resources - Medthority Connect [connect.medthority.com:443]

3. Ciraparantag - Wikipedia [en.wikipedia.org]

4. ashpublications.org [ashpublications.org]

5. repository.ubn.ru.nl [repository.ubn.ru.nl]

6. Single-dose ciraparantag safely and completely reverses anticoagulant effects of
edoxaban - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. medchemexpress.com [medchemexpress.com]

9. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics,
and reversal of anticoagulants [pubmed.ncbi.nlm.nih.gov]

10. Ciraparantag reverses the anticoagulant activity of apixaban and rivaroxaban in healthy
elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]

11. HPLC Method for Separation of Arginine and Ciraparantag on BIST B Column Column |
SIELC Technologies [sielc.com]

To cite this document: BenchChem. [Synthesis and chemical structure of Ciraparantag TFA].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12841253#synthesis-and-chemical-structure-of-
ciraparantag-tfa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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